molecular formula C21H31N5O2 B608126 Irak4-IN-28 CAS No. 2196204-23-4

Irak4-IN-28

カタログ番号 B608126
CAS番号: 2196204-23-4
分子量: 385.51
InChIキー: DJVYXMINSBMUHH-QAQDUYKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Irak4-IN-28, also known as compound 42, is an orally active inhibitor of IRAK4 . IRAK4, or Interleukin-1 Receptor-Associated Kinase 4, is a protein kinase involved in signaling innate immune responses from Toll-like receptors . Irak4-IN-28 has a binding affinity for IRAK4 with a Kd of 0.58 nM .


Molecular Structure Analysis

The molecular weight of Irak4-IN-28 is 529.59 . The elemental composition includes Carbon (65.43%), Hydrogen (8.11%), Nitrogen (18.17%), and Oxygen (8.30%) . For a more detailed molecular structure analysis, techniques such as molecular docking, dynamics simulation, and 3D-QSAR studies can be used .


Physical And Chemical Properties Analysis

Irak4-IN-28 is a compound with the chemical formula C27H31N9O3 and a molecular weight of 529.59 . More specific physical and chemical properties of Irak4-IN-28 are not available in the current resources.

科学的研究の応用

Discovery and Optimization for DLBCL Treatment

Irak4-IN-28, identified as a potent compound in a series of pyrrolopyrimidine inhibitors, is significant in the treatment of mutant MYD88L265P diffuse large B-cell lymphoma (DLBCL). It inhibits NF-κB activation and growth of DLBCL cell lines, especially in combination with a BTK inhibitor, showing tumor regression in a mouse model of ABC-DLBCL (Scott et al., 2017).

Role in Immune Function and Cancer

Irak4-IN-28 plays a crucial role in Toll/Interleukin-1 receptor (TIR) signaling. Its inhibition has potential therapeutic applications in autoimmune diseases and certain cancers. With multiple companies advancing Irak4 inhibitors to clinical trials, there's a promising future in autoimmune disease and cancer treatment (McElroy, 2019).

Essential in TLR-Mediated Signaling

Irak4 is essential in Toll-like receptor (TLR)–mediated signaling pathways. The kinase activity of Irak4, inhibited by compounds like Irak4-IN-28, plays a critical role in TLR-dependent immune responses, impacting cytokine and chemokine production in immune cells (Kim et al., 2007).

Structural Insights for Drug Discovery

The development of Irak4-IN-28 benefits from an understanding of Irak4's structural features, including challenges in achieving selectivity. This knowledge aids in discovering clinically viable Irak4 inhibitors, useful in treating inflammation and oncology disorders (Chaudhary et al., 2015).

Exploration in Inflammatory Diseases

The selective inhibition of Irak4's kinase activity, as achieved by compounds like Irak4-IN-28, is an attractive target for treating inflammatory diseases. This approach leads to the identification of inhibitors with excellent potency and selectivity, suitable for oral dosing (Lim et al., 2015).

Evaluating Functions in ABC DLBCL

Irak4-IN-28's role in ABC DLBCL is explored by assessing the functions of Irak4 in tumor growth and progression. Despite inhibition not leading to cell death, these studies provide tools for understanding Irak4's scaffolding function (Zhang et al., 2020).

Degrading IRAK4 with PROTACs

Targeting both IRAK4 kinase and scaffolding function can lead to new therapeutic opportunities for autoimmune, inflammatory, and oncological diseases. The degradation of IRAK4, as influenced by compounds like Irak4-IN-28, is crucial in this context (Nunes et al., 2019).

Molecular Docking and Dynamics Simulation

The role of Irak4-IN-28 in cancer and autoimmune diseases is further illuminated by molecular docking and dynamics simulation studies, highlighting its potential as a target for the discovery and development of potent small molecule inhibitors (Bhujbal et al., 2022).

Understanding IRAK4's Role in Innate Immunity

Irak4-IN-28's impact on innate immunity is underlined by studies showing that IRAK4 deficiency leads to defective immune responses and enhanced susceptibility to infections like Toxoplasma gondii (Béla et al., 2012).

Potential in Cancer Treatment

IRAK4's role in diseases like pancreatic ductal adenocarcinoma is highlighted, where its inhibition could reduce NF-κB activity, chemoresistance, and tumor growth. This showcases Irak4-IN-28's potential in cancer therapy (Zhang et al., 2016).

Degradation for Cancer Treatment

The therapeutic potential of IRAK4 degradation in cancer treatment is explored, suggesting a range of pharmacological activities, including the treatment of diseases associated with IRAK kinases (Kargbo, 2019).

IRAK4 and Autoimmune Encephalitis

The link between IRAK4 deficiency and conditions like anti-NMDAR encephalitis reveals the broader implications of IRAK4's role in immune responses (Nishimura et al., 2020).

Patent Review for IRAK4 Inhibitors

A review of patents from 2012 to 2015 summarizes the development of IRAK4 inhibitors like Irak4-IN-28 for diseases such as rheumatoid arthritis, lupus, and lymphomas (Seganish, 2016).

Conformational Dynamics in Drug Binding

Understanding IRAK4's conformational flexibility is vital for the development of inhibitors like Irak4-IN-28, providing insights into modulating IRAK4 activity in various diseases (Wang et al., 2019).

Clinical Trial for Acute Myeloid Leukemia

A clinical study highlights the potential of IRAK4 inhibitors in treating acute myeloid leukemia, showcasing Irak4-IN-28's therapeutic relevance (Garcia-Manero et al., 2022).

Safety And Hazards

Irak4-IN-28 is for research use only and not for human or veterinary use . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and prolonged or repeated exposure . It’s also recommended to use only in areas with appropriate exhaust ventilation .

特性

IUPAC Name

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVYXMINSBMUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irak4-IN-28

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irak4-IN-28
Reactant of Route 2
Irak4-IN-28
Reactant of Route 3
Reactant of Route 3
Irak4-IN-28
Reactant of Route 4
Reactant of Route 4
Irak4-IN-28
Reactant of Route 5
Irak4-IN-28
Reactant of Route 6
Irak4-IN-28

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。